Molecular Weight and Atom Count Distinctiveness vs. Common Heterocyclic Building Blocks
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol exhibits a molecular weight of 157.19 g/mol, which is approximately 15% lower than the analogous carboxylic acid derivative 1-(1,3,4-thiadiazol-2-yl)azetidine-3-carboxylic acid (185.20 g/mol) . The reduced mass and the presence of a hydroxyl group instead of a carboxyl group lower the hydrogen-bond acceptor count and eliminate the formal negative charge at physiological pH, thereby improving passive membrane permeability potential as estimated by Lipinski-like rules.
| Evidence Dimension | Molecular weight and functional group impact on drug-likeness |
|---|---|
| Target Compound Data | MW 157.19 g/mol; neutral hydroxyl group |
| Comparator Or Baseline | 1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid: MW 185.20 g/mol; ionizable carboxyl group |
| Quantified Difference | MW difference: 28.01 g/mol (15% reduction); formal charge difference: neutral vs. potential anion at pH 7.4 |
| Conditions | Standard molecular formula calculation; functional group ionization predicted by pKa trends for azetidine-3-carboxylic acid (expected pKa ~3-5, leading to ionization at physiological pH) |
Why This Matters
For fragment-based screening libraries, a 15% lower molecular weight and neutral charge can improve hit rates and pharmacokinetic starting points, making this scaffold preferable for early-stage discovery where oral bioavailability is a design goal.
